molecular formula C20H29FN2O3 B5355711 1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one

1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one

カタログ番号: B5355711
分子量: 364.5 g/mol
InChIキー: ZDJGXNCJBZWCRN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as EFDP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EFDP belongs to the class of diazepanone compounds and has been found to exhibit promising pharmacological properties.

作用機序

The exact mechanism of action of 1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter activity, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exert its pharmacological effects through the modulation of various neurotransmitter systems. It has been shown to increase the levels of GABA, serotonin, and dopamine in the brain. This compound has also been found to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation.

実験室実験の利点と制限

One of the main advantages of 1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is its potent pharmacological effects, which make it a promising candidate for the treatment of various neurological disorders. However, the limitations of this compound include its poor solubility and bioavailability, which may limit its clinical use. Additionally, further studies are needed to fully understand the safety and efficacy of this compound.

将来の方向性

1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has the potential to be developed into a novel therapeutic agent for the treatment of various neurological disorders. Future studies should focus on improving the solubility and bioavailability of this compound to enhance its clinical use. Additionally, further research is needed to fully understand the safety and efficacy of this compound in humans. This compound may also have potential applications in other areas, such as cancer treatment, and further studies are needed to explore these possibilities.
In conclusion, this compound is a novel compound with promising pharmacological properties. Its potential therapeutic applications make it an interesting target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.

合成法

The synthesis of 1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one involves the reaction of 4-fluorobenzyl chloride with 3-isopropyl-1,4-diazepan-5-one in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl 3-oxopropanoate in the presence of a catalyst to produce the final product, this compound.

科学的研究の応用

1-(3-ethoxypropanoyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been found to exhibit potent anti-inflammatory, analgesic, and anxiolytic properties in preclinical studies. It has also been shown to have anticonvulsant and sedative effects. This compound has been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression.

特性

IUPAC Name

1-(3-ethoxypropanoyl)-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3/c1-4-26-12-10-19(24)22-11-9-20(25)23(18(14-22)15(2)3)13-16-5-7-17(21)8-6-16/h5-8,15,18H,4,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJGXNCJBZWCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(=O)N1CCC(=O)N(C(C1)C(C)C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。